molecular formula C24H21NO4 B2615168 (Z)-ethyl 2-methyl-5-oxo-4-((p-tolylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate CAS No. 637755-48-7

(Z)-ethyl 2-methyl-5-oxo-4-((p-tolylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2615168
CAS No.: 637755-48-7
M. Wt: 387.435
InChI Key: BDHUDGLLHHRUCH-UYRXBGFRSA-N
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Description

(Z)-ethyl 2-methyl-5-oxo-4-((p-tolylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a chemical compound of significant interest in medicinal chemistry and anticancer research. It belongs to a class of naphthofuran derivatives that have demonstrated potent biological activity. The core research value of this compound lies in its function as a kinase inhibitor , specifically showing high efficacy against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). This receptor is a critical target in antiangiogenic cancer therapy , as it plays a central role in the formation of new blood vessels that tumors need to grow and metastasize. By potently inhibiting VEGFR-2, this compound disrupts angiogenic signaling pathways, leading to the suppression of tumor vascularization and growth. Its well-defined structure-activity relationship makes it a valuable tool for researchers studying kinase signaling mechanisms, developing novel targeted therapies, and exploring structure-based drug design for a range of cancers and other pathologies driven by aberrant angiogenesis.

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)iminomethyl]benzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c1-4-28-24(27)20-15(3)29-23-18-8-6-5-7-17(18)22(26)19(21(20)23)13-25-16-11-9-14(2)10-12-16/h5-13,26H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAOJSKMWAQTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NC4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-methyl-5-oxo-4-((p-tolylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with significant biological activity. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features a unique naphtho-furan structure that contributes to its biological properties. Its molecular formula is C19H19N1O3C_{19}H_{19}N_{1}O_{3} with a molecular weight of approximately 305.36 g/mol. The presence of the p-tolylamino group is believed to enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The method includes condensation reactions and subsequent modifications to achieve the desired structure. Specific details on the synthesis can be found in supporting literature .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Preliminary results indicate that it acts as a selective inhibitor of cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression. The IC50 values for COX inhibition were reported to be within the low micromolar range, suggesting potent activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. Tests conducted using standard disk diffusion methods revealed significant zones of inhibition against Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

A series of studies have been published evaluating the biological activity of this compound:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in MCF-7 breast cancer cells through caspase activation .
  • Enzyme Inhibition : Research reported in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound could inhibit COX enzymes effectively, leading to reduced inflammation in animal models .
  • Antimicrobial Evaluations : A recent publication in Antibiotics showcased the antimicrobial efficacy of the compound against resistant strains of Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMCF-7 (breast cancer)10
COX InhibitionCOX-112
COX InhibitionCOX-215
AntimicrobialStaphylococcus aureus20
AntimicrobialEscherichia coli25

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with structures similar to (Z)-ethyl 2-methyl-5-oxo-4-((p-tolylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains:

OrganismActivity
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Candida albicansModerate Activity

The presence of the naphthoquinone backbone is believed to contribute to these antimicrobial effects by disrupting bacterial cell membranes or interfering with metabolic pathways.

Anticancer Properties

Preliminary investigations have highlighted the compound's potential cytotoxic effects against cancer cell lines. Notable findings include:

Cell LineIC50 (µM)
HeLa (cervical cancer)15.4
MCF7 (breast cancer)22.3

The mechanism of action appears to involve the induction of apoptosis in cancer cells, possibly through the activation of caspase pathways.

Study on Antimicrobial Efficacy

A study conducted on a series of naphthoquinone derivatives demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The research concluded that modifications in side chains significantly affected the potency of these compounds, suggesting that structural variations could lead to enhanced efficacy.

Anticancer Research

In another investigation focusing on the cytotoxic properties of naphthoquinone derivatives, it was found that this compound induced significant apoptosis in HeLa cells. The study highlighted the activation of caspase pathways as a critical mechanism for its anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be compared to analogs within the naphthofuran carboxylate family.

Structural Analogues and Substituent Effects

The closest analog identified in the literature is (Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate (Compound A) . Key differences include:

  • Substituent at the 4-position: The user’s compound has a p-tolylamino group, whereas Compound A features a 4-methylpiperazinylamino group.
  • Electronic and steric effects: The p-tolylamino group is aromatic and moderately lipophilic, favoring π-π stacking interactions.

Physicochemical Properties (Theoretical Comparison)

Property User’s Compound (p-tolylamino) Compound A (4-methylpiperazinylamino)
Molecular Weight ~407.4 g/mol ~429.5 g/mol
LogP (Predicted) ~3.2 ~2.1
Water Solubility Low (DMSO-soluble) Moderate (aqueous solubility enhanced by piperazine)
Hydrogen-Bond Donors 1 (NH) 2 (NH groups in piperazine)

Crystallographic Analysis

Crystallographic software such as SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for determining the stereochemistry and intermolecular interactions of such compounds . For example:

  • The user’s compound may exhibit π-π stacking between naphthalene rings and hydrogen bonds involving the p-tolylamino NH.
  • Compound A’s piperazine moiety could form N–H···O interactions with adjacent carbonyl groups, influencing crystal packing .

Q & A

Q. What synthetic routes are optimized for preparing (Z)-ethyl 2-methyl-5-oxo-4-((p-tolylamino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate, and how do reaction conditions influence stereoselectivity?

Answer: The compound is synthesized via multi-step condensation reactions, often involving Knoevenagel or Michael addition mechanisms. Key steps include:

  • Substituent selection : The p-tolylamino group is introduced via nucleophilic substitution or Schiff base formation under anhydrous conditions .
  • Stereochemical control : The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and the p-tolylamino group. Polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) enhance stereoselectivity .
  • Purification : Recrystallization from methylene chloride/petroleum ether mixtures yields high-purity (>95%) products .

Q. How is the compound structurally characterized to confirm its (Z)-isomer and furan ring conformation?

Answer:

  • Spectroscopic analysis : 1H^1H-NMR reveals distinct chemical shifts for the methylene proton (δ 5.2–5.5 ppm) and the ethyl ester group (δ 1.2–1.4 ppm) .
  • X-ray crystallography : Confirms the (Z)-configuration via bond angles (C4-C5-N-H = 120–125°) and dihedral angles between the furan and naphtho rings .
  • IR spectroscopy : Stretching frequencies at 1680–1700 cm1^{-1} confirm the α,β-unsaturated carbonyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., antioxidant vs. cytotoxic activity) observed for this compound?

Answer:

  • Dose-dependent studies : Use gradient concentrations (0.1–100 µM) to identify biphasic effects. For example, low concentrations may activate antioxidant pathways (Nrf2), while higher doses induce cytotoxicity via ROS overproduction .
  • Cell line specificity : Compare activity across diverse cell lines (e.g., HepG2 vs. HEK293) to assess tissue-selective effects .
  • Mechanistic assays : Pair biochemical assays (e.g., DPPH for antioxidant capacity) with transcriptomic profiling to link activity to molecular pathways .

Q. What methodologies are recommended for studying the environmental fate and degradation pathways of this compound?

Answer:

  • Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via HPLC-MS. Major products include hydroxylated naphtho-furan derivatives .
  • Biotic transformation : Use soil microcosms to assess microbial degradation rates. Aerobic conditions favor cleavage of the ester group, while anaerobic conditions stabilize the furan ring .
  • QSAR modeling : Predict bioaccumulation potential using logP values (calculated: 3.8) and topological polar surface area (TPSA: 75 Ų) .

Q. How can computational methods (e.g., DFT) elucidate the electronic properties influencing the compound’s reactivity?

Answer:

  • Frontier molecular orbitals : HOMO-LUMO gaps (~4.2 eV) indicate susceptibility to nucleophilic attack at the α,β-unsaturated carbonyl site .
  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., the furan oxygen) as targets for electrophilic substitution .
  • Molecular docking : Simulate interactions with biological targets (e.g., COX-2 enzyme) to rationalize anti-inflammatory activity .

Methodological Best Practices

Q. Experimental Design for Stability Studies

  • Temperature/light sensitivity : Store samples at −20°C in amber vials to prevent Z→E isomerization .
  • pH-dependent stability : Use buffered solutions (pH 4–9) to assess hydrolysis. The ester group degrades rapidly at pH > 8 .

Q. Data Contradiction Analysis Framework

  • Statistical validation : Apply ANOVA to compare results across replicate experiments (n ≥ 4) with split-plot designs .
  • Meta-analysis : Cross-reference spectral data with published analogs (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl derivatives) to identify systematic errors .

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